Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate
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Overview
Description
Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate is a complex organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine with thioacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and requires careful temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and advanced purification techniques. The process typically includes steps such as solvent extraction, crystallization, and chromatography to isolate and purify the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and thioacetate moiety play crucial roles in modulating the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity or disrupt cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile
- Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}(methyl)carbamate
Uniqueness
Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11F2N3O2S |
---|---|
Molecular Weight |
287.29 g/mol |
IUPAC Name |
methyl 2-[4-(difluoromethyl)-2-methylpyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate |
InChI |
InChI=1S/C11H11F2N3O2S/c1-16-4-7-6(10(12)13)3-8(14-11(7)15-16)19-5-9(17)18-2/h3-4,10H,5H2,1-2H3 |
InChI Key |
LWHGXWGBMCJBES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=CC(=NC2=N1)SCC(=O)OC)C(F)F |
Origin of Product |
United States |
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